4-(3-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid
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Overview
Description
4-(3-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid is an organic compound that features a pyridine ring substituted with a hydroxyphenyl group and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid can be achieved through a multi-step process. One common method involves the reaction of pyruvates and aldehydes to form dihydropyran derivatives, which are then transformed into the desired pyridine derivative using ammonium acetate . Another approach involves the oxidation of methyl groups in intermediate compounds using potassium permanganate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
4-(3-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid has several applications in scientific research:
Material Science: Used in the preparation of metal-organic frameworks (MOFs) for gas storage, separation, and catalysis.
Medicinal Chemistry: Investigated as a ligand in coordination complexes with potential therapeutic properties.
Biological Research: Studied for its interactions with enzymes and proteins, potentially leading to new drug discoveries.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid involves its ability to chelate metal ions and form stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
3-(4-Carboxyphenyl)pyridine-2,6-dicarboxylic acid: Similar structure but with a carboxyphenyl group instead of a hydroxyphenyl group.
Pyridine-2,6-dicarboxylic acid: Lacks the hydroxyphenyl substitution, making it less versatile in forming complexes.
Cinchomeronic acid (3,4-pyridinedicarboxylic acid): Similar dicarboxylic acid functionality but different substitution pattern on the pyridine ring.
Uniqueness
4-(3-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid is unique due to its hydroxyphenyl substitution, which enhances its ability to form hydrogen bonds and π-π interactions. This makes it particularly useful in the design of metal-organic frameworks and coordination complexes with specific properties .
Properties
Molecular Formula |
C13H9NO5 |
---|---|
Molecular Weight |
259.21 g/mol |
IUPAC Name |
4-(3-hydroxyphenyl)pyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C13H9NO5/c15-9-3-1-2-7(4-9)8-5-10(12(16)17)14-11(6-8)13(18)19/h1-6,15H,(H,16,17)(H,18,19) |
InChI Key |
TXSYLBQUHYRFBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=NC(=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
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